molecular formula C13H15N3O4S B1618193 N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 24488-95-7

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B1618193
CAS No.: 24488-95-7
M. Wt: 309.34 g/mol
InChI Key: HIPMCUXNGJSHNU-UHFFFAOYSA-N
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Description

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a sulfonamide group, an isoxazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 4-aminobenzenesulfonamide with an appropriate isoxazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or dimethyl sulfoxide, and catalysts such as palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their function. The isoxazole ring may interact with cellular receptors, modulating signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(4-(Aminosulphonyl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isoxazole ring differentiates it from other sulfonamide-containing compounds, providing unique interactions with molecular targets.

Properties

CAS No.

24488-95-7

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

5-methyl-N-[1-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C13H15N3O4S/c1-8-7-12(16-20-8)13(17)15-9(2)10-3-5-11(6-4-10)21(14,18)19/h3-7,9H,1-2H3,(H,15,17)(H2,14,18,19)

InChI Key

HIPMCUXNGJSHNU-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NCC2=CC(=NO2)C=O

Canonical SMILES

CC1=CC(=NO1)C(=O)NC(C)C2=CC=C(C=C2)S(=O)(=O)N

Key on ui other cas no.

24488-95-7

Origin of Product

United States

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